molecular formula C69H103N23O24 B8260476 CID 25108821

CID 25108821

Cat. No.: B8260476
M. Wt: 1638.7 g/mol
InChI Key: QWPFCDHLHMOCKZ-ZZLDSPSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 25108821 is a compound registered in the PubChem database, a critical resource for chemical structure and bioactivity data. For novel compounds, rigorous characterization—such as NMR, mass spectrometry (MS), and elemental analysis—is essential to confirm identity and purity . Unfortunately, the evidence provided lacks direct experimental data or structural diagrams for this compound, limiting a comprehensive introduction.

Properties

InChI

InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFCDHLHMOCKZ-ZZLDSPSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N23O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence highlights methodologies for comparing compounds, which can be applied to CID 25108821. Below is a framework for comparison, based on analogous studies:

Table 1: General Comparison Framework for this compound and Analogs

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula (Not available) C₂₆H₄₅NO₆S C₃₀H₅₀O₂ C₃₄H₅₄O₈
Molecular Weight (Not available) 515.7 g/mol 442.7 g/mol 614.8 g/mol
Biological Role (Not available) Bile acid, lipid metabolism Antiviral, anti-inflammatory Cytotoxic marine toxin
Structural Features (Not available) Steroid backbone + taurine conjugate Pentacyclic triterpenoid Polyketide-derived macrocycle
Analytical Data (Not available) GC-MS, NMR ESI-MS, NMR LC-MS, X-ray diffraction

Key Findings from Analogous Studies

Functional Analogues: Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acids with structural modifications influencing substrate specificity in enzymatic assays. For example, taurocholic acid’s taurine conjugation enhances solubility, a critical factor in lipid metabolism pathways . Betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) demonstrate how minor structural changes (e.g., oxidation at C3) significantly alter bioactivity, such as improved cytotoxicity against cancer cells .

Structural Analogues :

  • Oscillatoxin derivatives (CIDs 101283546, 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, which correlate with cytotoxic potency in marine organisms .
  • 3-O-caffeoyl betulin (CID 10153267) illustrates how functional group additions (e.g., caffeoyl moiety) enhance pharmacological properties like antioxidant capacity .

Analytical Comparisons: Mass Spectrometry: Source-induced collision-induced dissociation (CID) in ESI-MS distinguishes isomers (e.g., ginsenosides in ), a method applicable to this compound if structural ambiguity exists. Chromatography: Fractionation via vacuum distillation () or LC-ELSD () can separate compounds with similar polarities or molecular weights.

Methodological Insights for Comparative Studies

Structural Elucidation :

  • Use NMR and HRMS to resolve stereochemistry and confirm molecular formulae, as seen in betulin derivatives .
  • 3D structural overlays (e.g., steroid backbones in ) can visualize conformational similarities.

Bioactivity Profiling :

  • Compare IC₅₀ values or binding affinities in enzymatic assays. For example, irbesartan (CID 3749) and BSP (CID 5345) show distinct inhibitory effects on transporters .

Computational Tools :

  • PubChem’s Synthon-based clustering () or QSAR modeling can predict bioactivity differences between this compound and analogs.

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